5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide often involves their synthesis and evaluation for various chemical properties. For instance, the synthesis of triazole derivatives through the condensation of hydrazine hydrate with different chemical moieties has been a focus, aiming at generating compounds with potential anticancer and antimicrobial activities (Bekircan et al., 2008). Another study highlighted the preparation of benzylamides for solid-phase synthesis of C-terminal peptide amides, showcasing the flexibility of triazole compounds in synthetic chemistry (Albericio & Bárány, 2009).
Biological Activities
A significant area of research involves evaluating the biological activities of triazole derivatives. For example, antimicrobial screening of newly synthesized triazole compounds showed good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, the exploration of triazole-based scaffolds for biological activity against cancer cell lines or as inhibitors for specific proteins highlights the therapeutic potential of these compounds (Ferrini et al., 2015).
Molecular Modeling and Drug Design
Triazole derivatives are also utilized in molecular modeling and drug design due to their versatile binding properties. The development of triazole-containing dipeptides as potential turn inducers in peptides and inhibitors of specific enzymes such as HSP90 showcases the utility of these compounds in designing biologically active molecules (Ferrini et al., 2015).
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-27-15-5-3-4-12(8-15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)6-7-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMKFBDXPVWBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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